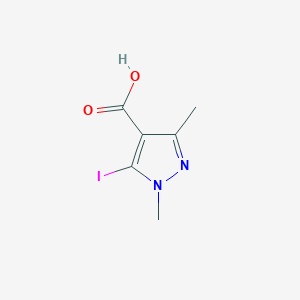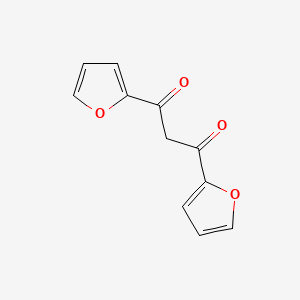
1,3-Di(furan-2-yl)propane-1,3-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Di(furan-2-yl)propane-1,3-dione is an organic compound that belongs to the class of diketones. It features two furan rings attached to a propane-1,3-dione backbone. This compound is of significant interest in organic chemistry due to its unique structure and reactivity, making it a valuable intermediate in various synthetic applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,3-Di(furan-2-yl)propane-1,3-dione can be synthesized through several methods. One common approach involves the reaction of furan-2-carbaldehyde with acetylacetone in the presence of a base such as sodium ethoxide. The reaction proceeds via a Knoevenagel condensation followed by cyclization to form the desired product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and purity, often employing catalysts and controlled temperature and pressure conditions to ensure efficient conversion of starting materials .
Analyse Des Réactions Chimiques
Types of Reactions
1,3-Di(furan-2-yl)propane-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can yield alcohols or other reduced forms of the compound.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the furan rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives .
Applications De Recherche Scientifique
1,3-Di(furan-2-yl)propane-1,3-dione has numerous applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: The compound is used in the study of enzyme mechanisms and as a probe for biological assays.
Industry: The compound is utilized in the production of polymers, dyes, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 1,3-Di(furan-2-yl)propane-1,3-dione involves its interaction with various molecular targets and pathways. The compound can act as an electrophile or nucleophile, depending on the reaction conditions. It can form covalent bonds with nucleophilic sites on enzymes or other biomolecules, leading to inhibition or modulation of their activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3-Di(pyridin-2-yl)propane-1,3-dione: Similar structure but with pyridine rings instead of furan rings.
1,3-Di(thiophen-2-yl)propane-1,3-dione: Contains thiophene rings, offering different electronic properties.
1,3-Di(phenyl)propane-1,3-dione: Features phenyl rings, leading to different reactivity and applications.
Uniqueness
1,3-Di(furan-2-yl)propane-1,3-dione is unique due to the presence of furan rings, which impart distinct electronic and steric properties. These characteristics make it particularly useful in the synthesis of heterocyclic compounds and in applications requiring specific reactivity profiles .
Propriétés
Numéro CAS |
5910-22-5 |
|---|---|
Formule moléculaire |
C11H8O4 |
Poids moléculaire |
204.18 g/mol |
Nom IUPAC |
1,3-bis(furan-2-yl)propane-1,3-dione |
InChI |
InChI=1S/C11H8O4/c12-8(10-3-1-5-14-10)7-9(13)11-4-2-6-15-11/h1-6H,7H2 |
Clé InChI |
KCLJMJPZQAPYOG-UHFFFAOYSA-N |
SMILES canonique |
C1=COC(=C1)C(=O)CC(=O)C2=CC=CO2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


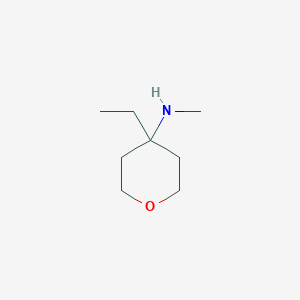
![3-[3-(Prop-2-enamido)phenyl]propanoic acid](/img/structure/B13494039.png)
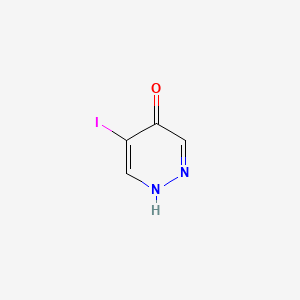
![(2E)-3-(dimethylamino)-1-[2-(methylsulfanyl)-4-(trifluoromethyl)phenyl]prop-2-en-1-one](/img/structure/B13494045.png)
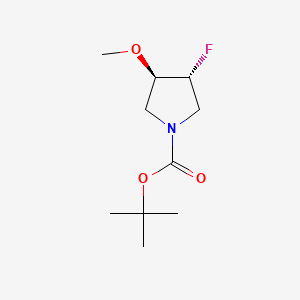
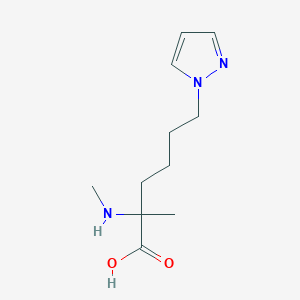
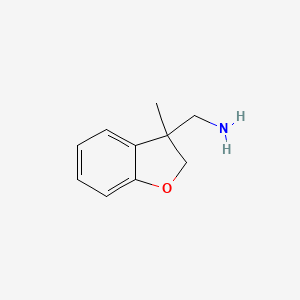
![3-(2-{[(Tert-butoxy)carbonyl]amino}ethyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B13494084.png)
![Benzyl {[cis-4-(hydroxymethyl)cyclohexyl]methyl}carbamate](/img/structure/B13494089.png)

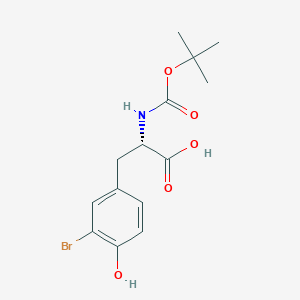
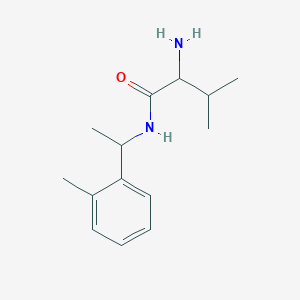
![1-{3-Cyclobutylbicyclo[1.1.1]pentan-1-yl}methanamine hydrochloride](/img/structure/B13494120.png)
